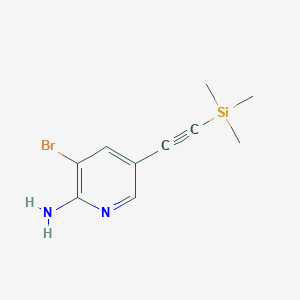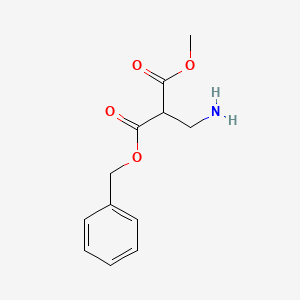
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine is a halogenated heterocyclic compound with the molecular formula C10H13BrN2Si and a molecular weight of 269.21 g/mol . This compound is characterized by the presence of a bromine atom, a trimethylsilylethynyl group, and an amine group attached to a pyridine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
準備方法
The synthesis of 3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine typically involves the following steps :
Starting Material: The synthesis begins with the preparation of the pyridine ring, which is then brominated to introduce the bromine atom at the 3-position.
Trimethylsilylethynylation: The brominated pyridine is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as potassium carbonate. This step introduces the trimethylsilylethynyl group at the 5-position.
Amination: Finally, the compound undergoes amination to introduce the amine group at the 2-position, completing the synthesis of this compound.
化学反応の分析
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine can undergo various chemical reactions, including :
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyridine ring. For example, the amine group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The trimethylsilylethynyl group can participate in coupling reactions such as Sonogashira coupling, Suzuki coupling, and Heck reactions to form more complex molecules.
科学的研究の応用
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine has several applications in scientific research, including :
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
作用機序
The mechanism of action of 3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trimethylsilylethynyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom and amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine can be compared with other similar compounds, such as :
5-Bromo-3-(trimethylsilyl)ethynylpyridine: This compound lacks the amine group at the 2-position, making it less versatile in certain synthetic applications.
3-Bromo-5-ethynylpyridin-2-amine: This compound lacks the trimethylsilyl group, which can affect its reactivity and solubility.
2-Amino-5-bromo-3-(trimethylsilyl)ethynylpyridine: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
特性
分子式 |
C10H13BrN2Si |
|---|---|
分子量 |
269.21 g/mol |
IUPAC名 |
3-bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C10H13BrN2Si/c1-14(2,3)5-4-8-6-9(11)10(12)13-7-8/h6-7H,1-3H3,(H2,12,13) |
InChIキー |
GTPIVKFHEIDILB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC(=C(N=C1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine](/img/structure/B13873400.png)


![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)




![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)
